2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7ClF7O2S and a molecular weight of 316.58 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a sulfonyl chloride group, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, and the product is purified through distillation or recrystallization.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as acetonitrile.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves the following:
Molecular Targets: The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules.
Pathways Involved: The compound can participate in various chemical pathways, including substitution and addition reactions, depending on the nature of the target molecule.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride can be compared with other similar compounds:
Properties
Molecular Formula |
C7ClF7O2S |
---|---|
Molecular Weight |
316.58 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12 |
InChI Key |
BJHMVNSSZQQRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F |
Origin of Product |
United States |
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